3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide
Description
3-(4-Ethoxyphenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H,8H,9H-1λ⁵-imidazo[1,2-a]azepin-1-ylium bromide is a cationic heterocyclic compound featuring a fused imidazoazepine core. The structure includes a 4-ethoxyphenyl substituent at position 3, a phenyl group at position 1, and a hydroxyl group at position 2. The bromide counterion stabilizes the positive charge on the nitrogen atom within the imidazoazepinium system.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O2.BrH/c1-2-26-20-14-12-18(13-15-20)22(25)17-23(19-9-5-3-6-10-19)21-11-7-4-8-16-24(21)22;/h3,5-6,9-10,12-15,25H,2,4,7-8,11,16-17H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCZQUFKLEXGL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium Bromide (CID 5112791)
- Molecular Formula : C₂₂H₂₆FN₂O₂
- Key Substituents : 4-ethoxyphenyl (position 1), 4-fluorophenyl (position 3), hydroxy (position 3).
- Comparison : The fluorine atom on the 4-fluorophenyl group introduces electron-withdrawing effects, enhancing the compound’s polarity compared to the target compound’s phenyl group. This may reduce lipophilicity (clogP ~3.2 vs. ~3.5 for the target compound) and influence metabolic stability .
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium Bromide
- Molecular Formula : C₂₂H₂₅FN₂O₂
- Key Substituents : 4-methoxyphenyl (position 1), 4-fluorophenyl (position 3).
- Comparison : Replacing ethoxy with methoxy reduces the alkyl chain length, decreasing steric bulk and slightly lowering hydrophobicity. Methoxy’s electron-donating nature may alter π-π stacking interactions in biological targets compared to ethoxy .
3-Hydroxy-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium Bromide
- Key Substituents : 3-(trifluoromethyl)phenyl (position 1), 4-methoxyphenyl (position 3).
- This contrasts with the target compound’s phenyl group, which lacks such extreme electronic effects .
Table 1: Key Properties of Analogous Imidazoazepinium Bromides
*Predicted using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
